

Topic: Analytical Methods for the Quantification of 4-Ethoxypiperidine Hydrochloride

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Compound of Interest

Compound Name: 4-ethoxypiperidine Hydrochloride

Cat. No.: B074778

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Abstract

This comprehensive guide details validated analytical methodologies for the precise and accurate quantification of **4-ethoxypiperidine hydrochloride**, a key intermediate in pharmaceutical synthesis. Ensuring the purity and concentration of such precursors is a critical aspect of quality control in drug development and manufacturing.^[1] This document provides detailed, step-by-step protocols for three distinct, yet complementary, analytical techniques: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, method validation according to ICH guidelines, and data interpretation.^{[2][3]} This application note is intended for researchers, analytical scientists, and quality control professionals seeking robust and reliable methods for the characterization of piperidine-based pharmaceutical intermediates.

Introduction and Analyte Overview

4-Ethoxypiperidine hydrochloride is a heterocyclic amine derivative. As a secondary amine hydrochloride salt, it is a polar, water-soluble solid. A significant analytical challenge is its lack of a strong ultraviolet (UV) chromophore, rendering standard HPLC-UV detection methods inefficient without derivatization.^[4] The methods presented herein are selected to overcome this challenge and provide orthogonal approaches for comprehensive quantification, ensuring the identity, strength, quality, and purity of the analyte.^[3]

Chemical Structure:

- Name: **4-Ethoxypiperidine hydrochloride**
- Molecular Formula: C₇H₁₆ClNO
- Molecular Weight: 165.66 g/mol
- Structure:

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique depends on factors such as the required sensitivity, specificity, sample matrix, available instrumentation, and the intended purpose of the analysis (e.g., routine QC vs. impurity profiling).

Parameter	HPLC-CAD	GC-MS	Potentiometric Titration
Principle	Chromatographic separation followed by universal nebulizing detection.	Separation of volatile analytes followed by mass-based identification and quantification.[5]	Direct measurement of the basic piperidine moiety via reaction with a standardized acid.[6]
Specificity	High. Separates analyte from non-volatile impurities.	Very High. Mass analysis provides structural confirmation.	Moderate. Titrates total basic components, non-specific to the target analyte.
Sensitivity	High (ng level).	Very High (pg-fg level).	Low (mg level).
Primary Use	Purity determination and quantification of the primary component and non-volatile impurities.	Identification and quantification of volatile impurities and the main component. [7]	High-accuracy assay of the bulk drug substance.
Throughput	Moderate.	Moderate.	High.
Key Advantage	Universal detection for non-chromophoric compounds.[4]	Definitive identification through mass fragmentation patterns.	High precision and accuracy for assay; low cost.
Limitation	Requires a volatile mobile phase; detector response can be non-linear.	Requires analyte to be volatile or derivable; potential for thermal degradation.	Not suitable for trace analysis or impurity profiling.

Method 1: High-Performance Liquid Chromatography with Charged Aerosol Detection

(HPLC-CAD)

Principle

This method leverages reversed-phase chromatography to separate 4-ethoxypiperidine from potential impurities. Due to its polarity and lack of a UV chromophore, a volatile ion-pairing agent is used to enhance retention on a C18 column.^[4] The column eluent is nebulized, and the resulting aerosol particles are charged and detected by a sensitive electrometer. The response is proportional to the mass of the analyte, making it a quasi-universal detection method suitable for this compound.

Experimental Protocol

3.2.1. Instrumentation and Reagents

- Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (e.g., Thermo Fisher Corona Veo).
- Column: Atlantis C18 column (150 x 4.6 mm, 3.5 µm) or equivalent.
- Reagents:
 - Acetonitrile (HPLC grade)
 - Deionized Water (18.2 MΩ·cm)
 - Heptafluorobutyric Acid (HFBA), ≥99.5%
 - 4-Ethoxypiperidine Hydrochloride** Reference Standard

3.2.2. Preparation of Solutions

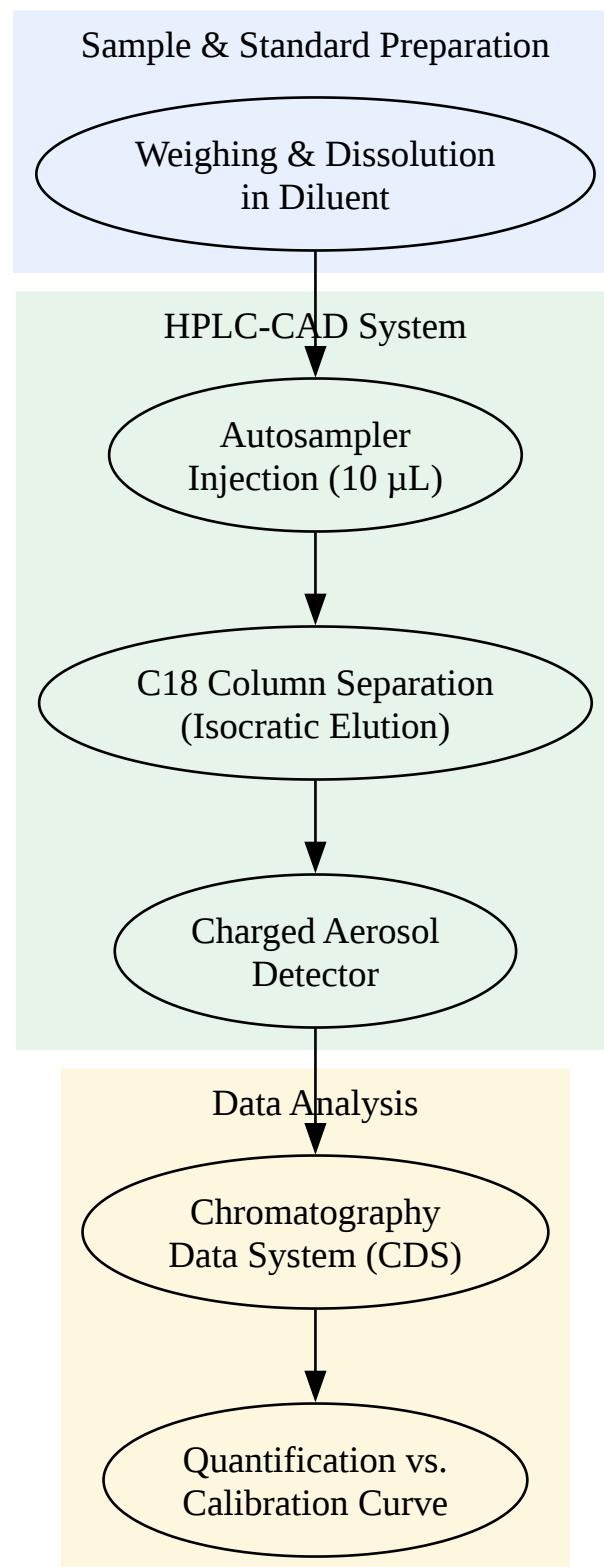
- Mobile Phase: Prepare a solution of 0.1% (v/v) HFBA in water (Solvent A) and 0.1% (v/v) HFBA in acetonitrile (Solvent B).
 - Scientist's Note: HFBA serves as a volatile ion-pairing agent, neutralizing the positive charge on the protonated piperidine and forming a more hydrophobic complex, which enhances retention on the C18 stationary phase.^[4]

- Sample Diluent: 90:10 (v/v) Water:Acetonitrile.
- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
- Working Standard and Calibration Curve: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with the sample diluent.
- Sample Solution (250 µg/mL): Accurately weigh approximately 25 mg of the **4-ethoxypiperidine hydrochloride** sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

3.2.3. HPLC-CAD Instrument Parameters

Parameter	Setting
Column Temperature	40 °C
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Mobile Phase Composition	Isocratic: 90% Solvent A, 10% Solvent B
CAD Nitrogen Pressure	35 psi
Evaporation Temperature	50 °C
Run Time	10 minutes

Workflow and Data Presentation

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3.3.1. Method Validation Summary The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[8]

Validation Parameter	Typical Acceptance Criteria	Expected Performance
Linearity (R^2)	≥ 0.995	> 0.998
Range	-	10 - 500 $\mu\text{g}/\text{mL}$
Accuracy (% Recovery)	98.0 - 102.0%	99.0 - 101.5%
Precision (% RSD)	$\leq 2.0\%$	< 1.5%
Limit of Quantification (LOQ)	S/N ratio ≥ 10	$\sim 10 \mu\text{g}/\text{mL}$

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) Principle

This method is ideal for identifying and quantifying 4-ethoxypiperidine and any volatile or semi-volatile impurities. The sample is first basified to convert the hydrochloride salt to the more volatile free base. The free base is then extracted into an organic solvent and injected into the GC-MS system. The compound is separated from other components based on its boiling point and interaction with the capillary column, and subsequently identified and quantified by its characteristic mass spectrum.[7]

Experimental Protocol

4.2.1. Instrumentation and Reagents

- Instrumentation: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., Agilent GC-MSD).
- Column: DB-5ms or HP-5ms capillary column (30 m x 0.25 mm, 0.25 μm).
- Reagents:

- Dichloromethane (DCM), HPLC grade
- Sodium Hydroxide (NaOH), 1 M aqueous solution
- Sodium Sulfate (anhydrous)
- **4-Ethoxypiperidine Hydrochloride** Reference Standard

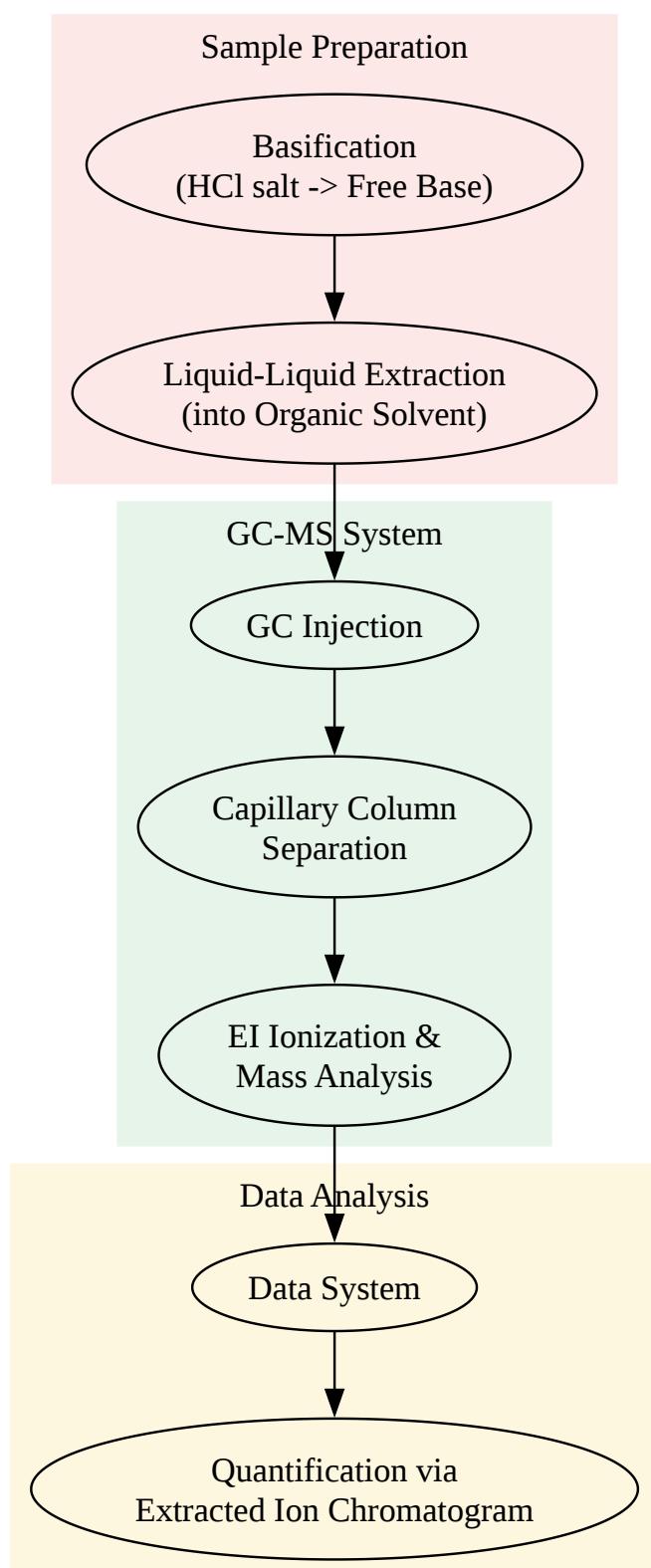
4.2.2. Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask and dissolve in deionized water.
- Calibration Standards: Prepare a series of aqueous calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL).
- Sample and Standard Preparation for Injection:
 - Pipette 1.0 mL of each standard or sample solution into a separate 10 mL glass vial.
 - Add 1.0 mL of 1 M NaOH to each vial. Vortex for 30 seconds.
 - Scientist's Note: The addition of a strong base deprotonates the piperidinium ion, forming the neutral, volatile free base required for GC analysis.
 - Add 2.0 mL of DCM to each vial. Cap and vortex vigorously for 2 minutes to extract the free base into the organic layer.
 - Allow the layers to separate. Carefully transfer the bottom organic (DCM) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
 - Transfer the dried extract to a GC autosampler vial.

4.2.3. GC-MS Instrument Parameters

Parameter	Setting
Injector Temperature	250 °C
Injection Mode	Split (20:1)
Injection Volume	1 µL
Carrier Gas	Helium, constant flow at 1.2 mL/min
Oven Program	80 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 3 min)
MS Transfer Line	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Impact (EI), 70 eV
Scan Range	40 - 300 m/z

Workflow and Data Presentation



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3.3.1. Method Validation Summary

Validation Parameter	Typical Acceptance Criteria	Expected Performance
Linearity (R^2)	≥ 0.995	> 0.999
Range	-	5 - 200 $\mu\text{g/mL}$
Accuracy (% Recovery)	97.0 - 103.0%	98.5 - 102.5%
Precision (% RSD)	$\leq 3.0\%$	< 2.5%
Limit of Quantification (LOQ)	S/N ratio ≥ 10	$\sim 5 \mu\text{g/mL}$

Method 3: Potentiometric Titration Principle

This is a classic acid-base titrimetric method that provides a highly accurate and precise assay of the **4-ethoxypiperidine hydrochloride** content.[6] The sample is dissolved in a suitable solvent, and the hydrochloride salt is titrated with a standardized solution of sodium hydroxide. The endpoint, where all the acidic hydrochloride has been neutralized, is determined by monitoring the sharp change in pH using a pH electrode.[9][10]

Experimental Protocol

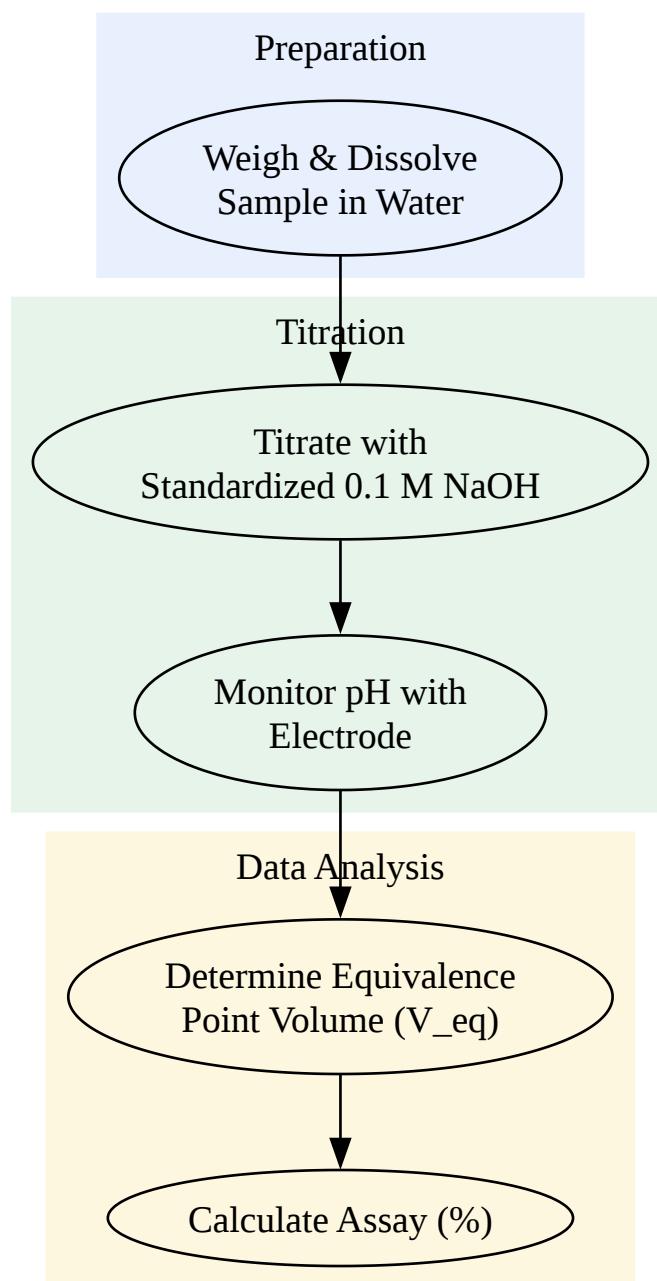
5.2.1. Instrumentation and Reagents

- Instrumentation: Automatic potentiometric titrator with a combination glass pH electrode, and a 20 mL burette.
- Reagents:
 - Sodium Hydroxide (NaOH), 0.1 M, standardized volumetric solution
 - Deionized Water, CO₂-free
 - 4-Ethoxypiperidine Hydrochloride** Reference Standard

5.2.2. Procedure

- Titrator Setup: Calibrate the pH electrode using standard pH 4.0 and 7.0 buffers.
- Standardization (Blank Correction): If necessary, perform a blank titration using the solvent to determine any background acidity or basicity.
- Sample Analysis:
 - Accurately weigh approximately 150 mg of the **4-ethoxypiperidine hydrochloride** sample into a 150 mL beaker.
 - Add 50 mL of deionized water and stir until fully dissolved.
 - Immerse the pH electrode and the burette tip into the solution.
 - Titrate the sample with standardized 0.1 M NaOH, recording the pH and the volume of titrant added.
 - The endpoint is the point of maximum inflection on the titration curve (or the peak of the first derivative curve).
 - Scientist's Note: The reaction being monitored is: $R_2NH_2^+Cl^- + NaOH \rightarrow R_2NH + H_2O + NaCl$. The endpoint corresponds to the complete neutralization of the piperidinium hydrochloride.

Workflow and Data Presentation



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5.3.1. Calculation

The percentage assay is calculated using the following formula:

$$\text{Assay (\%)} = \frac{(V_{\text{eq}} * M_{\text{NaOH}} * \text{MW} * 100)}{W_{\text{sample}}}$$

Where:

- V_{eq} = Volume of NaOH at the equivalence point (L)
- M_{NaOH} = Molarity of the standardized NaOH solution (mol/L)
- MW = Molecular weight of 4-ethoxypiperidine HCl (165.66 g/mol)
- W_{sample} = Weight of the sample (mg)

5.3.2. Method Validation Summary

Validation Parameter	Typical Acceptance Criteria
Accuracy	99.0 - 101.0% (vs. reference standard)
Precision (% RSD)	$\leq 1.0\%$ (for n=6 replicates)
Specificity	Non-specific; assumes all titrated base is the analyte.

Conclusion

This document provides three robust, validated methods for the quantification of **4-ethoxypiperidine hydrochloride**.

- HPLC-CAD is recommended for purity analysis and routine quality control, especially for detecting non-volatile impurities.
- GC-MS offers superior specificity and is the method of choice for definitive identification and the analysis of volatile impurities.
- Potentiometric Titration remains the gold standard for a highly accurate and precise assay of the bulk material.

The selection of the most suitable method should be based on the specific analytical need, balancing the requirements for sensitivity, specificity, and sample throughput. For comprehensive characterization, employing at least two orthogonal methods (e.g., HPLC for purity and Titration for assay) is highly recommended.

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